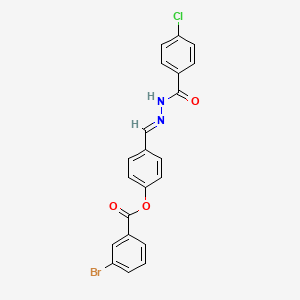
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole in a basic medium . The reaction is carried out at room temperature, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, N,N-dimethylformamide, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme . This inhibition can lead to an accumulation of acetylcholine, which affects neurotransmission. The compound may also interact with other enzymes and proteins, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide can be compared with other sulfonamides, such as:
N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: This compound has a different ester group, which can influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propriétés
Formule moléculaire |
C14H14ClNO3S |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-3-6-12(7-4-10)20(17,18)16-13-9-11(15)5-8-14(13)19-2/h3-9,16H,1-2H3 |
Clé InChI |
NQOYVAXPEVVLOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-piperazine-1,4-diylbis[1-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]](/img/structure/B11989088.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11989091.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11989096.png)
![Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-](/img/structure/B11989107.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989113.png)



![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11989144.png)


![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)
